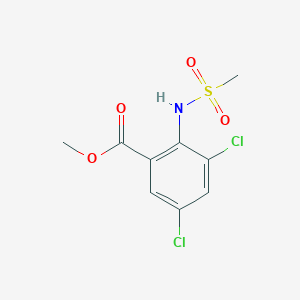

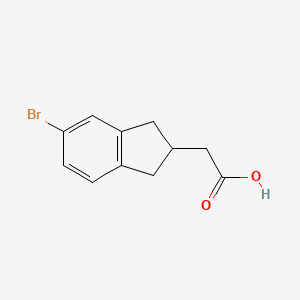

![molecular formula C8H5F2N3O2 B2464811 5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid CAS No. 1823843-51-1](/img/structure/B2464811.png)

5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid is a chemical compound with the CAS Number: 1823843-51-1 . Its IUPAC name is 5-(difluoromethylene)-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid . The compound has a molecular weight of 213.14 .

Synthesis Analysis

The synthesis of 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group . The reaction is regioselective, leading to 7-difluoromethylpyrazolo[1,5-a]pyrimidines in acetic acid, whereas 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives are predominantly formed in trifluoroacetic acid .Molecular Structure Analysis

The InChI code for 5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid is 1S/C8H5F2N3O2/c9-7(10)4-1-2-13-6(11-4)3-5(12-13)8(14)15/h1-3,11H,(H,14,15) . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

The reaction of 5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid involves the bonding of the NH2-group of the starting aminopyrazole with the Cβ of the dicarbonyl compounds . This reaction proceeds via an addition–elimination mechanism (aza-Michael type) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 213.14 . More specific physical and chemical properties such as melting point, solubility, and spectral data were not found in the search results.科学的研究の応用

Fluorescent Probes and Sensors

The unique structural features of this compound make it an excellent candidate for designing fluorescent probes and sensors. Researchers have explored its solvatofluorochromic effects, which can be harnessed for detecting specific ions or environmental changes .

Energetic Materials

In the field of energetic materials, finding heat-resistant explosives that are easy to synthesize is crucial. Pyrazolo[1,5-a]pyrimidines, including our compound of interest, have been investigated for their potential as novel energetic materials .

Anticancer Agents

The pyrazolo[1,5-a]pyrimidine scaffold has attracted attention due to its diverse biological activities. Researchers have explored derivatives of this compound as potential anticancer agents. By modifying the substituents, scientists aim to enhance their selectivity and efficacy against cancer cells .

Inhibitors of Enzymes and Receptors

The unique chemical structure of 5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid makes it an interesting candidate for designing enzyme inhibitors or receptor modulators. By targeting specific enzymes or receptors, researchers can develop therapeutic agents for various diseases .

将来の方向性

Pyrazolo[1,5-a]pyrimidines are being extensively studied due to their diverse biological activity . Future research may focus on exploring the biological activities of 5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid and its derivatives, and developing more efficient and green synthetic methodologies .

作用機序

Target of Action

The primary target of 5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid is the PI3K δ enzyme . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

The compound acts as a moderate inhibitor of the PI3K δ enzyme . It binds to the enzyme, reducing its activity and thereby altering the downstream signaling pathways .

Biochemical Pathways

The inhibition of PI3K δ enzyme affects the PI3K/AKT/mTOR pathway , which is involved in cell cycle progression, cell survival, and angiogenesis . The alteration in this pathway can lead to changes in cell growth and survival .

Pharmacokinetics

The presence of the difluoromethyl group in the molecule is known to increase the metabolic stability, lipophilicity, and binding affinity to receptors , which could potentially enhance its bioavailability.

Result of Action

The inhibition of the PI3K δ enzyme by 5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid can lead to a decrease in cell proliferation and survival . This could potentially be beneficial in the treatment of diseases characterized by overactive cell growth, such as cancer .

Action Environment

The action of 5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Furthermore, the presence of other substances in the environment, such as proteins or other drugs, could potentially interact with the compound and alter its efficacy .

特性

IUPAC Name |

5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N3O2/c9-7(10)4-1-2-13-6(11-4)3-5(12-13)8(14)15/h1-3,7H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZHVBZJJHJQRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC(=N2)C(=O)O)N=C1C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2464731.png)

![4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid](/img/structure/B2464735.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2464736.png)

![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2464737.png)

![1-(indolin-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2464741.png)

![4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-N-(4-methoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B2464750.png)

![4-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2464751.png)